N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a chemical compound that has garnered attention due to its potential applications in various scientific fields This compound features a pyridazine ring substituted with a methylsulfonyl group and a phenyl ring, which is further substituted with a nitrobenzenesulfonamide group
Scientific Research Applications
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide are the Cell division protein ZipA and its homolog . These proteins are found in Escherichia coli (strain K12) and Shigella flexneri , respectively. They play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a cross-coupling reaction, such as Suzuki or Heck coupling.
Nitration and Sulfonation: The final steps involve nitration and sulfonation of the phenyl ring to introduce the nitrobenzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide
- N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
Uniqueness
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a nitrobenzenesulfonamide group sets it apart from other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXPSOVZLMCFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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